molecular formula C8H19ClN2O B3208320 N-(tert-butyl)-2-(ethylamino)acetamide hydrochloride CAS No. 1049763-87-2

N-(tert-butyl)-2-(ethylamino)acetamide hydrochloride

Cat. No.: B3208320
CAS No.: 1049763-87-2
M. Wt: 194.7 g/mol
InChI Key: PCZHMISLEBGTOW-UHFFFAOYSA-N
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Description

“N-(tert-Butyl)hydroxylamine hydrochloride” is a compound used in various chemical reactions . It’s a white to off-white solid and is soluble in water . Another related compound is “N-tert-Butylacetamide”, which is used in the synthesis of amides using the Ritter reaction with bismuth triflate catalysis .


Synthesis Analysis

While specific synthesis methods for “N-(tert-butyl)-2-(ethylamino)acetamide hydrochloride” are not available, “N-tert-Butylacetamide” finds its application in the synthesis of amides using the Ritter reaction with bismuth triflate catalysis . Another compound, “tert-Butyl nitrite (TBN)”, has been used as a source of carbon for the synthesis of highly valuable N-tert-butyl amides from nitriles and water under very mild conditions .


Molecular Structure Analysis

The molecular formula for “N-(tert-Butyl)hydroxylamine hydrochloride” is C4H12ClNO , and for “N-tert-Butylacetamide” it’s C6H13NO .


Chemical Reactions Analysis

“N-tert-Butylacetamide” is used in the synthesis of amides using the Ritter reaction with bismuth triflate catalysis . “tert-Butyl nitrite (TBN)” is used as a source of carbon for the synthesis of N-tert-butyl amides .


Physical and Chemical Properties Analysis

“N-(tert-Butyl)hydroxylamine hydrochloride” is a white to off-white solid and is soluble in water . Its melting point is between 175°C to 185°C . “N-tert-Butylacetamide” is also soluble in water and has a melting point between 95°C to 99°C .

Scientific Research Applications

  • Chemoselective Acetylation in Drug Synthesis : N-(2-Hydroxyphenyl)acetamide, a compound structurally related to N-(tert-butyl)-2-(ethylamino)acetamide hydrochloride, is an intermediate in the synthesis of antimalarial drugs. The study by Magadum and Yadav (2018) explores the chemoselective acetylation of amino groups using immobilized lipase as a catalyst, which is a crucial step in drug synthesis (Magadum & Yadav, 2018).

  • Biodegradation of Herbicides : Research by Wang et al. (2015) investigates the N-Deethoxymethylation of acetochlor, a compound with similarities to this compound, in the context of herbicide biodegradation. This study highlights the role of specific enzymes and microbial systems in degrading herbicides, which can have applications in environmental remediation (Wang et al., 2015).

  • Photocatalytic Degradation of Pharmaceuticals : Sakkas et al. (2007) explore the photocatalytic degradation of salbutamol, which has a structural component similar to this compound, using titanium dioxide. This research is significant for understanding the breakdown of pharmaceutical agents in water treatment processes (Sakkas et al., 2007).

  • Chemical Synthesis and Characterization : The study by Lozan et al. (2007) involves the synthesis and characterization of dinuclear palladium complexes with structures related to this compound. This work contributes to the understanding of complex chemical structures and their potential applications in various fields of chemistry (Lozan et al., 2007).

  • Novel Applications in Biochemistry : The synthesis of N-(2-aminoethyl)-2-acetamidyl gellan gum, as studied by Novac et al. (2013), demonstrates potential biomedical applications. This research is significant for developing new materials with biomedical relevance, similar to this compound (Novac et al., 2013).

Safety and Hazards

“N-(tert-Butyl)hydroxylamine hydrochloride” can cause skin irritation and serious eye irritation . It’s recommended to wear protective gloves, eye protection, and face protection when handling this compound .

Future Directions

While specific future directions for “N-(tert-butyl)-2-(ethylamino)acetamide hydrochloride” are not available, the use of “tert-Butyl nitrite (TBN)” as a source of carbon for the synthesis of N-tert-butyl amides represents a novel approach in the field .

Properties

IUPAC Name

N-tert-butyl-2-(ethylamino)acetamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2O.ClH/c1-5-9-6-7(11)10-8(2,3)4;/h9H,5-6H2,1-4H3,(H,10,11);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCZHMISLEBGTOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC(=O)NC(C)(C)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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